Potassium (4-(but-3-en-1-yl)phenyl)trifluoroborate
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Overview
Description
Potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide is a member of the potassium organotrifluoroborate family. These compounds are known for their stability and versatility in various chemical reactions, particularly in cross-coupling reactions. The unique structure of potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide makes it a valuable reagent in organic synthesis, offering advantages such as moisture and air stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide typically involves the reaction of 4-(but-3-en-1-yl)phenylboronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like tetrahydrofuran (THF). The mixture is stirred at room temperature until the reaction is complete .
Industrial Production Methods: Industrial production of potassium organotrifluoroborates, including potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide, often involves large-scale batch reactions. The process is optimized for high yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: Potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: It participates in nucleophilic substitution reactions, particularly in Suzuki–Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Major Products:
Oxidation: Boronic acids or esters.
Reduction: Boranes.
Substitution: Biaryl compounds in Suzuki–Miyaura reactions.
Scientific Research Applications
Potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: It is used in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the development of new drugs and therapeutic agents.
Industry: It is used in the production of advanced materials and fine chemicals.
Mechanism of Action
The mechanism of action of potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide in cross-coupling reactions involves the transmetalation step, where the organotrifluoroborate transfers its organic group to a palladium catalyst. This is followed by reductive elimination, forming the desired carbon-carbon bond. The compound’s stability and reactivity make it an efficient reagent in these reactions .
Comparison with Similar Compounds
- Potassium [4-(acetyloxy)-3,5-bis(propan-2-yl)phenyl]trifluoroboranuide
- Potassium 4-tert-butylphenyltrifluoroborate
Comparison: Potassium [4-(but-3-en-1-yl)phenyl]trifluoroboranuide is unique due to its but-3-en-1-yl substituent, which provides additional reactivity and versatility in synthetic applications. Compared to other potassium organotrifluoroborates, it offers distinct advantages in terms of stability and ease of handling .
Properties
Molecular Formula |
C10H11BF3K |
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Molecular Weight |
238.10 g/mol |
IUPAC Name |
potassium;(4-but-3-enylphenyl)-trifluoroboranuide |
InChI |
InChI=1S/C10H11BF3.K/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14;/h2,5-8H,1,3-4H2;/q-1;+1 |
InChI Key |
SOMVCXDAYSDTRI-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CC=C(C=C1)CCC=C)(F)(F)F.[K+] |
Origin of Product |
United States |
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